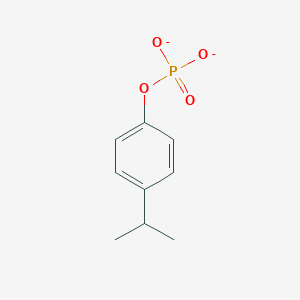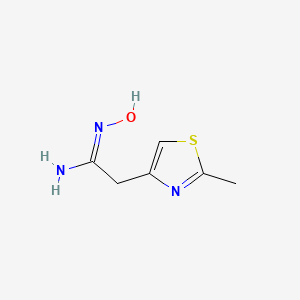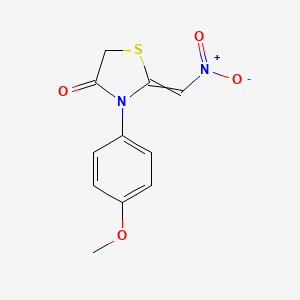![molecular formula C16H20N2O3 B11725659 Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate is a chemical compound with the molecular formula C16H20N2O3 It is known for its unique structure, which includes a pyrrolidine ring and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl acrylate in the presence of a base, followed by the addition of pyrrolidine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoate ester can participate in ester hydrolysis. These interactions can modulate the activity of target proteins and influence cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Known for its biological activity and used in drug development.
Pyrrolidin-2,5-diones: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Prolinol: Used in the synthesis of pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.
Uniqueness
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate is unique due to its specific combination of a pyrrolidine ring and a benzoate ester, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C16H20N2O3 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
methyl 4-(3-pyrrolidin-1-ylbut-2-enoylamino)benzoate |
InChI |
InChI=1S/C16H20N2O3/c1-12(18-9-3-4-10-18)11-15(19)17-14-7-5-13(6-8-14)16(20)21-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
ZOBIXAUPRWFGKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C(=O)OC)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)

![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)

![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)



![1-[(1-Chloro-3,4-dihydronaphthalen-2-YL)methylidene]-2-(4-methylphenyl)hydrazine](/img/structure/B11725635.png)
![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11725637.png)



